(3S,8R,9S,10R,13S,14S,16S,17R)-10,13-Dimethyl-16-morpholino-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
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Overview
Description
The compound (3S,8R,9S,10R,13S,14S,16S,17R)-10,13-Dimethyl-16-morpholino-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, characterized by a tetradecahydro structure with multiple chiral centers. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,9S,10R,13S,14S,16S,17R)-10,13-Dimethyl-16-morpholino-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional group modifications: Introduction of the morpholino and hydroxyl groups through selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3S,8R,9S,10R,13S,14S,16S,17R)-10,13-Dimethyl-16-morpholino-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol: can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3S,8R,9S,10R,13S,14S,16S,17R)-10,13-Dimethyl-16-morpholino-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,8R,9S,10R,13S,14S,16S,17R)-10,13-Dimethyl-16-morpholino-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets and pathways. It may act by:
Binding to receptors: Modulating receptor activity and downstream signaling pathways.
Inhibiting enzymes: Blocking enzyme activity and affecting metabolic processes.
Altering gene expression: Influencing the expression of genes involved in various biological functions.
Comparison with Similar Compounds
(3S,8R,9S,10R,13S,14S,16S,17R)-10,13-Dimethyl-16-morpholino-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol: can be compared with other similar compounds, such as:
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, known for their biological activities.
(-)-Carvone: A natural compound found in spearmint, known for its bioactive properties.
This compound in various fields of research.
Properties
Molecular Formula |
C23H37NO3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,16S,17R)-10,13-dimethyl-16-morpholin-4-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C23H37NO3/c1-22-7-5-16(25)13-15(22)3-4-17-18(22)6-8-23(2)19(17)14-20(21(23)26)24-9-11-27-12-10-24/h3,16-21,25-26H,4-14H2,1-2H3/t16-,17+,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
JLCVYEPFHBMBFB-QGZPSTLZSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@@H]4O)N5CCOCC5)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)N5CCOCC5)C)O |
Origin of Product |
United States |
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